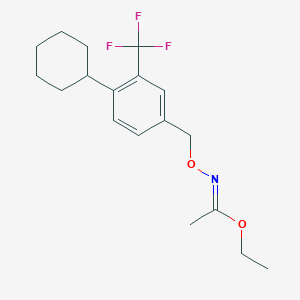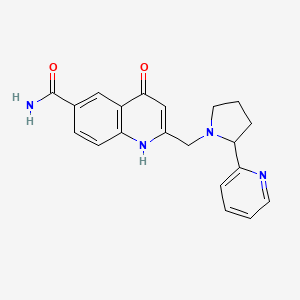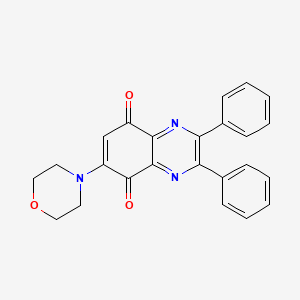
6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione typically involves the condensation of appropriate precursors. One common method includes the reaction of 2,3-diphenylquinoxaline-5,8-dione with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The morpholino and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
科学的研究の応用
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include DNA, proteins, and cellular receptors .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: Lacks the morpholino group but shares the diphenyl substitution.
6-Morpholinoquinoxaline: Contains the morpholino group but lacks the diphenyl substitution
Uniqueness
6-Morpholino-2,3-diphenylquinoxaline-5,8-dione is unique due to the combination of morpholino and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
特性
CAS番号 |
14334-11-3 |
|---|---|
分子式 |
C24H19N3O3 |
分子量 |
397.4 g/mol |
IUPAC名 |
6-morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione |
InChI |
InChI=1S/C24H19N3O3/c28-19-15-18(27-11-13-30-14-12-27)24(29)23-22(19)25-20(16-7-3-1-4-8-16)21(26-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChIキー |
WOODRQOVJDPJOU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=O)C3=NC(=C(N=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


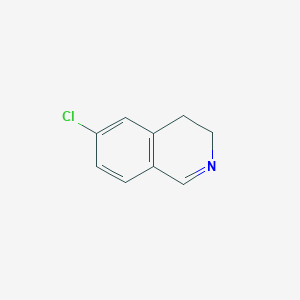

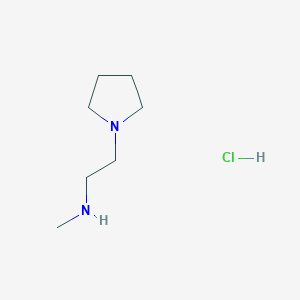
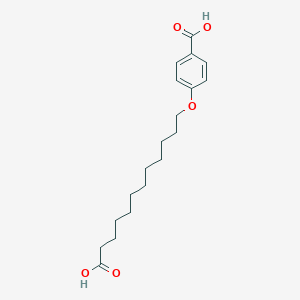
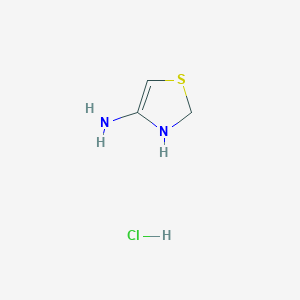
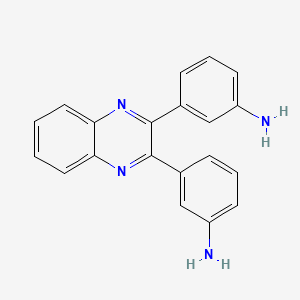
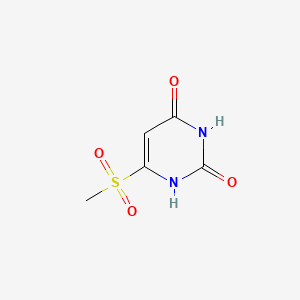
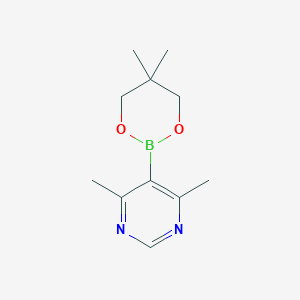
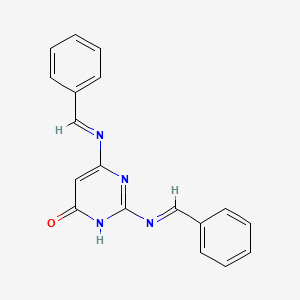
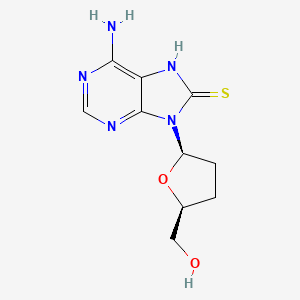
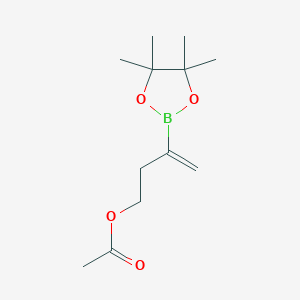
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
